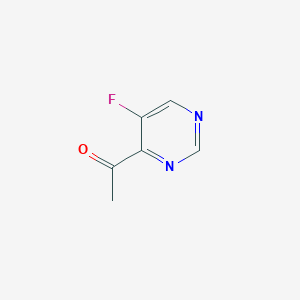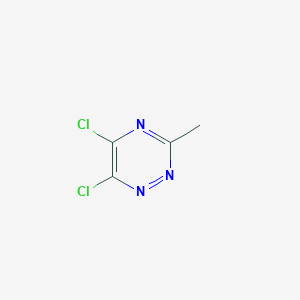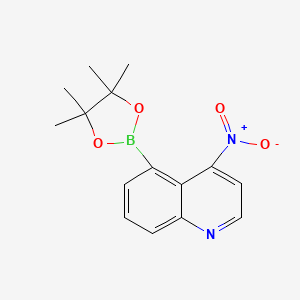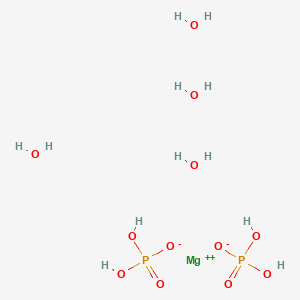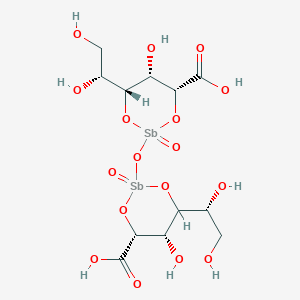
Stibogluconate acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium stibogluconate involves the reaction of antimonous chloride with sodium gluconate in an aqueous medium. The reaction is typically carried out at a temperature range of 28°C to 48°C, followed by the addition of sodium hydroxide to adjust the pH . The mixture is then stirred and methanol is added to precipitate the product, which is subsequently filtered, washed, and dried at 60°C to 90°C .
Industrial Production Methods
Industrial production of sodium stibogluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of large reaction vessels and continuous stirring helps in maintaining uniformity in the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium stibogluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and therapeutic effects .
Common Reagents and Conditions
Oxidation: Sodium stibogluconate can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles like thiol groups.
Major Products Formed
The major products formed from these reactions include various antimony-containing compounds, which are crucial for the compound’s therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Sodium stibogluconate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Industry: Sodium stibogluconate is used in the production of other antimony-based compounds and materials.
Wirkmechanismus
The exact mechanism of action of sodium stibogluconate is not fully understood. it is believed to inhibit DNA topoisomerase I, leading to the inhibition of DNA replication and transcription . This results in a decrease in parasite DNA, RNA, and protein levels, ultimately leading to the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Miltefosine: Another drug used to treat leishmaniasis, but with a different mechanism of action.
Amphotericin B: Used for similar parasitic infections but has a different chemical structure and mode of action.
Paromomycin: An antibiotic that also treats leishmaniasis but works by inhibiting protein synthesis.
Uniqueness
Sodium stibogluconate is unique due to its antimony content and its specific mechanism of action involving DNA topoisomerase I inhibition . This sets it apart from other compounds used to treat leishmaniasis, which often target different pathways or have different chemical structures .
Eigenschaften
Molekularformel |
C12H20O17Sb2 |
|---|---|
Molekulargewicht |
679.80 g/mol |
IUPAC-Name |
(4R,5S)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |
InChI |
InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2-,3?,4+,5-;2-,3-,4+,5-;;;;;/m11...../s1 |
InChI-Schlüssel |
PFOYFBYIHCVQGB-HVUXGNKWSA-N |
Isomerische SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@H]([C@H](C(O2)[C@@H](CO)O)O)C(=O)O)C(=O)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)
![tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B12954136.png)

![6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)
